![molecular formula C4H5N3O2S B065625 2,4-Diamino-1,3-thiazole-5-carboxylic acid CAS No. 162880-44-6](/img/structure/B65625.png)
2,4-Diamino-1,3-thiazole-5-carboxylic acid
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Description
2,4-Diamino-1,3-thiazole-5-carboxylic acid is a type of thiazole, a class of heterocyclic compounds. Thiazoles are planar heterocycles and valuable synthetic templates with a strong hydrogen bond accepting nitrogen, a sulfur atom with extended lone pair electron orbitals, and an aromatic π-cloud . These properties can influence molecular conformation and direct interactions with proteins .
Synthesis Analysis
Thiazoles can be synthesized from cysteine, a type of amino acid. Within a peptide sequence, a thiazole can be considered to represent a net condensation between the thiolate side chain of cysteine and the C-terminus of an adjacent amino acid with elimination of water to produce a dipeptide surrogate . This heterocyclization with dehydration forms a thiazoline that may undergo dehydrogenation to provide the thiazole .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds. They are used as structural templates, biological probes, and pharmaceuticals . They can be incorporated into peptide sequences through chemical synthesis or ribosomal biosynthesis .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Mechanism of Action
Thiazoles can influence molecular conformation and direct interactions with proteins, leading to the development of thiazole-containing peptidomimetics as protein-mimicking scaffolds, modulators of cell surface proteins like G protein-coupled receptors (GPCRs), inhibitors of enzymes, and agonists or antagonists of protein–protein interactions .
Future Directions
properties
IUPAC Name |
2,4-diamino-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-2-1(3(8)9)10-4(6)7-2/h5H2,(H2,6,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZORBHGLHJOHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601400 |
Source
|
Record name | 2,4-Diamino-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-1,3-thiazole-5-carboxylic acid | |
CAS RN |
162880-44-6 |
Source
|
Record name | 2,4-Diamino-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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